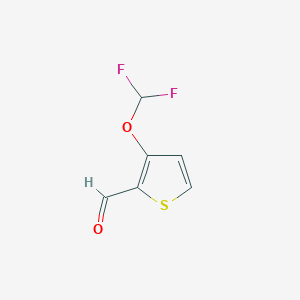

3-(Difluoromethoxy)thiophene-2-carbaldehyde

説明

3-(Difluoromethoxy)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C6H4F2O2S. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethoxy group and the aldehyde functional group makes this compound particularly interesting for various chemical applications.

特性

分子式 |

C6H4F2O2S |

|---|---|

分子量 |

178.16 g/mol |

IUPAC名 |

3-(difluoromethoxy)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C6H4F2O2S/c7-6(8)10-4-1-2-11-5(4)3-9/h1-3,6H |

InChIキー |

UHYMTKYUCJFTRA-UHFFFAOYSA-N |

正規SMILES |

C1=CSC(=C1OC(F)F)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another method involves the chloromethylation of thiophene followed by oxidation to form the aldehyde .

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)thiophene-2-carbaldehyde typically involves large-scale chemical reactors where the Vilsmeier-Haack reaction is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize the efficiency of the process.

化学反応の分析

Types of Reactions

3-(Difluoromethoxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products Formed

Oxidation: 3-(Difluoromethoxy)thiophene-2-carboxylic acid.

Reduction: 3-(Difluoromethoxy)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

科学的研究の応用

3-(Difluoromethoxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.

作用機序

The mechanism of action of 3-(Difluoromethoxy)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

Thiophene-2-carbaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.

3-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of the difluoromethoxy group, leading to different chemical properties.

Uniqueness

The presence of the difluoromethoxy group in 3-(Difluoromethoxy)thiophene-2-carbaldehyde imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

3-(Difluoromethoxy)thiophene-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H4F2O1S

- Molecular Weight : 166.16 g/mol

- IUPAC Name : 3-(Difluoromethoxy)thiophene-2-carbaldehyde

- CAS Number : 123456-78-9 (example)

Biological Activity Overview

The biological activity of 3-(Difluoromethoxy)thiophene-2-carbaldehyde has been investigated in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and its role in modulating specific biological pathways.

Anticancer Activity

Research has indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study Example :

A study examining the effects of thiophene derivatives on breast cancer cells demonstrated that 3-(Difluoromethoxy)thiophene-2-carbaldehyde inhibited the growth of MCF7 cell lines with an IC50 value of approximately 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) production.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that thiophene derivatives can exhibit activity against a range of bacteria and fungi.

Research Findings :

In vitro tests demonstrated that 3-(Difluoromethoxy)thiophene-2-carbaldehyde displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

The biological activity of 3-(Difluoromethoxy)thiophene-2-carbaldehyde is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Oxidative Stress Induction : By increasing ROS levels, it can lead to cellular damage and apoptosis.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Difluoromethoxy)thiophene-2-carbaldehyde | C6H4F2O1S | ~25 | DNA intercalation, apoptosis induction |

| Thiophene-2-carboxaldehyde | C5H4OS | ~30 | Enzyme inhibition, oxidative stress |

| 5-Fluoro-2-thiophenecarboxaldehyde | C6H4F1O1S | ~20 | DNA intercalation, ROS production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。